molecular formula C8H7FO2S B1443736 2-Fluoro-3-(methylthio)benzoic Acid CAS No. 252555-54-7

2-Fluoro-3-(methylthio)benzoic Acid

Cat. No.: B1443736
CAS No.: 252555-54-7
M. Wt: 186.21 g/mol
InChI Key: LFJZLPIMDMPCIY-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)benzoic Acid is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJZLPIMDMPCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849465
Record name 2-Fluoro-3-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135916-78-7
Record name 2-Fluoro-3-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Fluoro-3-(methylthio)benzoic acid (CAS Number: 252555-54-7) is an aromatic compound featuring a fluoro group and a methylthio substituent on a benzoic acid framework. Its unique structural properties suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H7FO2S
  • Molecular Weight : Approximately 188.21 g/mol
  • Physical Form : Solid
  • Purity : 97%
  • Storage Temperature : 2-8°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological targets. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity, while the methylthio group may contribute to specific receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may also exhibit such properties.
  • Antimicrobial Activity : Derivatives of benzoic acids often display antimicrobial properties, which could extend to this compound.
  • Anti-inflammatory Effects : Some studies indicate that methylthio-substituted benzoic acids possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryMay reduce inflammation in vitro, similar to other methylthio compounds

Case Study: Antimicrobial Properties

In a study assessing various benzoic acid derivatives, researchers found that compounds featuring methylthio groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as effective antimicrobial agents in pharmaceutical applications .

Case Study: Enzyme Interaction

Research on enzyme interactions revealed that structurally similar compounds could serve as inhibitors for cyclooxygenase enzymes, which are critical in inflammatory pathways. The binding affinity and inhibitory constants of these compounds were measured, suggesting that this compound might exhibit comparable inhibitory effects .

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-(methylthio)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Oxidation : Can be converted to sulfoxides or sulfones.
  • Reduction : The methylthio group can be reduced to thiols.
  • Substitution Reactions : The fluorine atom and methylthio group can engage in nucleophilic substitution reactions to form various derivatives.

Biological Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural features may enhance binding affinities with specific enzymes or receptors, making it a valuable tool in pharmacological studies .

Pharmaceutical Development

This compound is investigated for its potential therapeutic properties. It acts as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure may improve the metabolic stability and bioactivity of drug candidates, making it a focus in medicinal chemistry .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of benzoic acids, including this compound, can inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. For instance, studies have shown that modifications to the benzoic acid structure can enhance inhibitory activity against certain kinases.

Case Study 2: Drug Formulation

In a study focusing on drug formulation, this compound was incorporated into novel drug delivery systems. The compound's unique properties allowed for improved solubility and bioavailability of poorly soluble drugs, demonstrating its utility in pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.